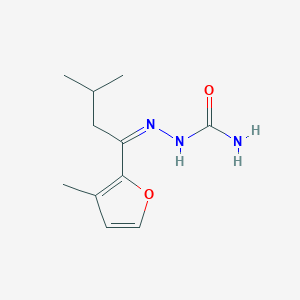
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is known for its unique structure, which includes a furan ring and a hydrazinecarboxamide group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide typically involves the reaction of 3-methylfuran-2-carbaldehyde with a suitable hydrazine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also undergo condensation reactions with other compounds, forming larger molecules with the elimination of small molecules like water or ammonia.
Scientific Research Applications
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide involves its interaction with specific molecular targets within cells . It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
2-(3-Methyl-1-(3-methylfuran-2-yl)butylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:
3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One: This compound shares a similar furan ring structure but differs in its functional groups and overall reactivity.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Another compound with a furan ring, but with different substituents, leading to distinct chemical and biological properties.
2-Methyl-1-benzofuran-3-carbaldehyde: This compound has a benzofuran ring, which imparts different chemical characteristics compared to the furan ring in this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[(Z)-[3-methyl-1-(3-methylfuran-2-yl)butylidene]amino]urea |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)6-9(13-14-11(12)15)10-8(3)4-5-16-10/h4-5,7H,6H2,1-3H3,(H3,12,14,15)/b13-9- |
InChI Key |
DFZGGFJEJSHKPI-LCYFTJDESA-N |
Isomeric SMILES |
CC1=C(OC=C1)/C(=N\NC(=O)N)/CC(C)C |
Canonical SMILES |
CC1=C(OC=C1)C(=NNC(=O)N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


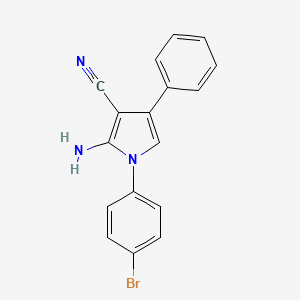
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
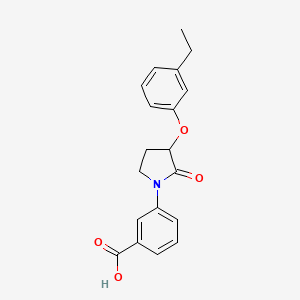
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
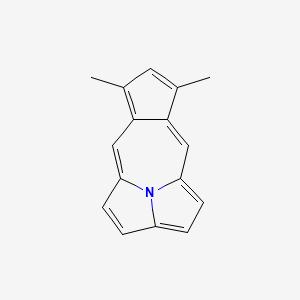

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)


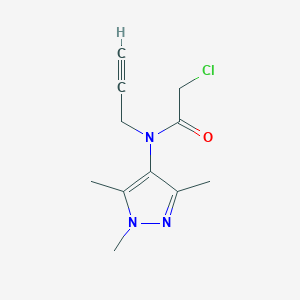
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)

